4-Iodo-3-(trifluoromethyl)phenol
Description
4-Iodo-3-(trifluoromethyl)phenol is a halogenated phenolic compound featuring an iodine substituent at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) relative to the hydroxyl (-OH) group. The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH compared to unsubstituted phenol. Such compounds are typically used as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their reactive aromatic system.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVAACAQNBSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)phenol typically involves the iodination of 3-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow iodination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenol group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings, while copper catalysts and alkynes are used in Sonogashira couplings.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Coupling Products: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenol involves its interaction with biological molecules through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the iodine atom can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting their function. This can lead to the disruption of essential biological processes, making the compound effective as a pharmaceutical or agrochemical agent.
Comparison with Similar Compounds
Commercial and Research Considerations
- Availability: Compounds like [4-iodo-3-(trifluoromethyl)phenyl]methanol are sold at 97% purity (e.g., American Elements ), while 4-Iodo-3-(trifluoromethyl)aniline is available at 98% purity .
- Research Gaps: Direct data on this compound’s spectroscopic or thermodynamic properties are absent in the evidence, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
